1-(3-Fluorophenyl)-2-phenylethanone
Overview
Description
1-(3-Fluorophenyl)-2-phenylethanone, also known as 3-fluoro-2-phenylethanone, is a synthetic aromatic compound with a wide range of applications in the scientific and industrial fields. It is a colorless, volatile liquid with a sweet, fruity odor and a boiling point of approximately 168°C. This compound has been studied extensively due to its unique properties and potential applications in medicinal chemistry and drug development.
Scientific Research Applications
1-(3-Fluorophenyl)-2-phenylethanone has been studied extensively due to its unique properties and potential applications in medicinal chemistry and drug development. It has been used in the synthesis of a variety of drugs and pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. In addition, this compound has been used in the synthesis of biocompatible polymers and as a reagent in the synthesis of other aromatic compounds.
Mechanism Of Action
1-(3-Fluorophenyl)-2-phenylethanone is believed to interact with a variety of biological targets, including enzymes and receptors. The exact mechanism of action is not yet fully understood, but it is believed to interact with various biological targets, including enzymes and receptors, to produce its pharmacological effects.
Biochemical And Physiological Effects
1-(3-Fluorophenyl)-2-phenylethanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anticonvulsant, and anti-cancer activity. In addition, this compound has been shown to have neuroprotective and neuroregenerative effects.
Advantages And Limitations For Lab Experiments
1-(3-Fluorophenyl)-2-phenylethanone has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible starting material, and its properties make it suitable for use in a variety of synthetic reactions. However, it is also important to note that this compound is volatile and may be toxic if inhaled or ingested.
Future Directions
1-(3-Fluorophenyl)-2-phenylethanone has a wide range of potential applications in the scientific and industrial fields. Future research should focus on further exploring the biochemical and physiological effects of this compound and its potential therapeutic applications. In addition, further research should be done to explore the potential toxicity of this compound and its potential for use in drug development. Finally, further research should be done to explore the potential for using this compound in the synthesis of biocompatible polymers and other aromatic compounds.
properties
IUPAC Name |
1-(3-fluorophenyl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLTCUBFAFEGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374638 | |
Record name | 3'-Fluoro-2-phenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-2-phenylethanone | |
CAS RN |
40281-50-3 | |
Record name | 3'-Fluoro-2-phenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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